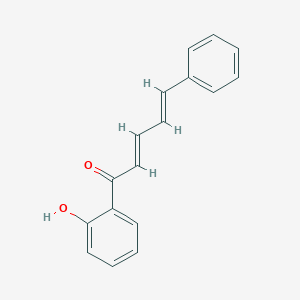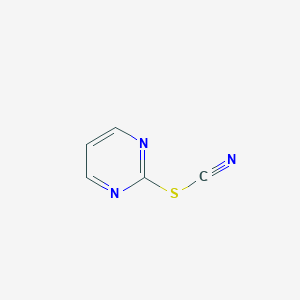
Pyrimidin-2-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidin-2-yl thiocyanate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of pyrimidin-2-yl thiocyanate varies depending on its application. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been shown to inhibit various enzymes and proteins, including histone deacetylases, tubulin, and acetylcholinesterase. In materials science, pyrimidin-2-yl thiocyanate has been used as a ligand to form coordination complexes with metal ions. In agriculture, pyrimidin-2-yl thiocyanate has been shown to have insecticidal and fungicidal properties.
Efectos Bioquímicos Y Fisiológicos
Pyrimidin-2-yl thiocyanate has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been shown to induce apoptosis and cell cycle arrest in cancer cells. In materials science, pyrimidin-2-yl thiocyanate has been shown to have luminescent properties. In agriculture, pyrimidin-2-yl thiocyanate has been shown to have toxic effects on insects and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimidin-2-yl thiocyanate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications. However, one limitation is that it can be toxic and hazardous to handle, requiring proper safety precautions. Another limitation is that its mechanism of action may not be fully understood, requiring further research.
Direcciones Futuras
There are several future directions for the study of pyrimidin-2-yl thiocyanate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
Pyrimidin-2-yl thiocyanate can be synthesized using a variety of methods, including the reaction of pyrimidine-2-thiol with thiophosgene or the reaction of pyrimidine-2-thiol with cyanogen bromide followed by reaction with ammonium thiocyanate. The synthesis process involves several steps, including the purification of the intermediate products and the final compound.
Aplicaciones Científicas De Investigación
Pyrimidin-2-yl thiocyanate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. In materials science, pyrimidin-2-yl thiocyanate has been used as a building block for the synthesis of various materials, including metal-organic frameworks and luminescent materials. In agriculture, pyrimidin-2-yl thiocyanate has been studied for its potential use as a pesticide.
Propiedades
IUPAC Name |
pyrimidin-2-yl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c6-4-9-5-7-2-1-3-8-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBUFRXTFPHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356039 |
Source


|
| Record name | pyrimidin-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-2-yl thiocyanate | |
CAS RN |
89283-87-4 |
Source


|
| Record name | pyrimidin-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)
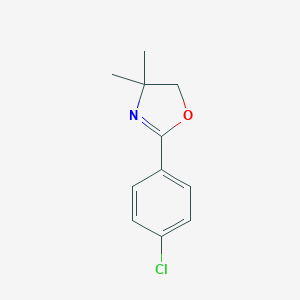


![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
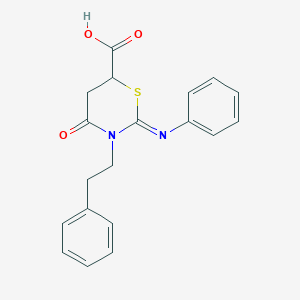
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
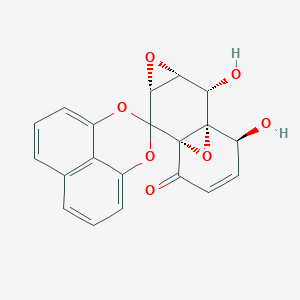
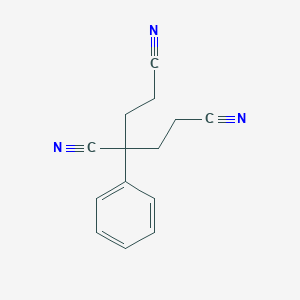
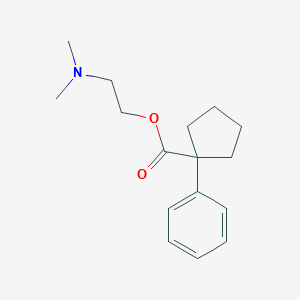
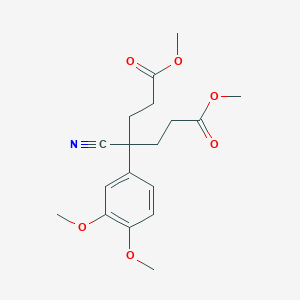
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
